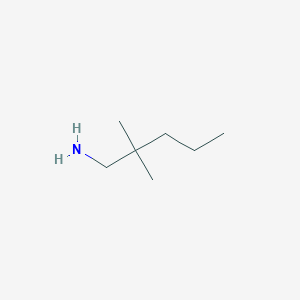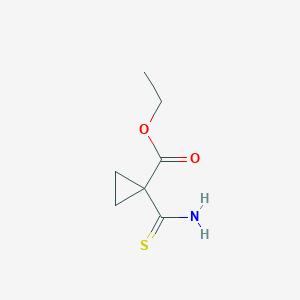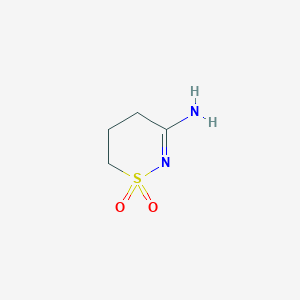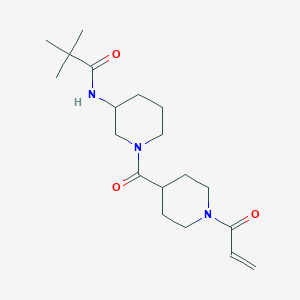
N-(1-(1-Acryloylpiperidine-4-carbonyl)piperidin-3-yl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-dimethyl-N-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidin-3-yl}propanamide is a complex organic compound that features a piperidine ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidin-3-yl}propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring and subsequent functionalization to introduce the propanamide group. Common reagents used in these reactions include acyl chlorides, amines, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-dimethyl-N-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidin-3-yl}propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
2,2-dimethyl-N-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidin-3-yl}propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound in drug discovery.
Medicine: It could be explored for its therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: It may be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,2-dimethyl-N-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidin-3-yl}propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-dimethyl-1,3-propanediol: This compound has a similar structural motif but lacks the piperidine ring.
N-(2,2-dimethylpropyl)-2,2-dimethyl-1-propanamine: This compound has a similar amine group but differs in the overall structure.
Uniqueness
2,2-dimethyl-N-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidin-3-yl}propanamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C19H31N3O3 |
|---|---|
Poids moléculaire |
349.5 g/mol |
Nom IUPAC |
2,2-dimethyl-N-[1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-3-yl]propanamide |
InChI |
InChI=1S/C19H31N3O3/c1-5-16(23)21-11-8-14(9-12-21)17(24)22-10-6-7-15(13-22)20-18(25)19(2,3)4/h5,14-15H,1,6-13H2,2-4H3,(H,20,25) |
Clé InChI |
UOBHFSVKKCTNCV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)NC1CCCN(C1)C(=O)C2CCN(CC2)C(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


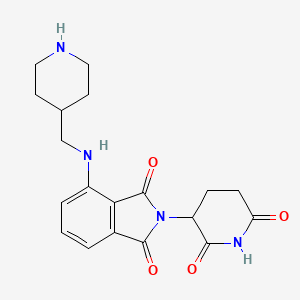
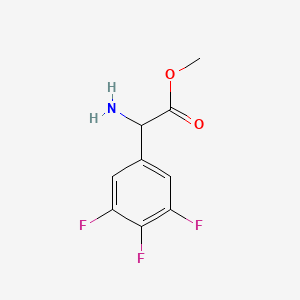
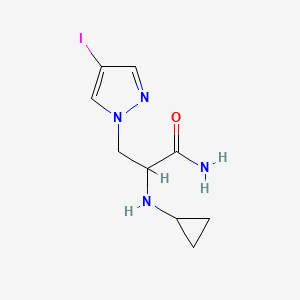
![Benzyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate](/img/structure/B13545109.png)
![2-{1-[(Tert-butoxy)carbonyl]-4-methylpyrrolidin-3-yl}acetic acid](/img/structure/B13545110.png)
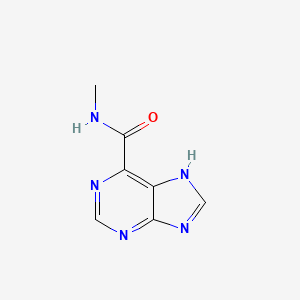

![[2-Chloro-6-(propan-2-yl)pyrimidin-4-yl]methanol](/img/structure/B13545127.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(3-chloro-4-hydroxyphenyl)acetic acid](/img/structure/B13545136.png)
